molecular formula C13H12N2O3 B111363 5-Benzyloxy-2-nitroaniline CAS No. 1202863-03-3

5-Benzyloxy-2-nitroaniline

Cat. No. B111363
M. Wt: 244.25 g/mol
InChI Key: WBSSIOAVAMIQPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazoles from o-nitroanilines is described in one of the papers, where a reductive cyclization method is employed using Na2S2O4 in the presence of aldehydes . This method could potentially be adapted for the synthesis of 5-benzyloxy-2-nitroaniline by choosing appropriate starting materials and conditions. The synthesis process is versatile and can accommodate a wide range of functional groups, which suggests that the synthesis of 5-benzyloxy-2-nitroaniline could be feasible using a similar approach.

Molecular Structure Analysis

The structure of azo coupling products of nitrobenzisothiazole derivatives with aromatic amines is discussed in another study . While this does not directly relate to 5-benzyloxy-2-nitroaniline, it provides valuable information on the behavior of nitro groups in aromatic compounds during coupling reactions. The stability of the resulting triazenes in acid medium and their distinct color change in methanolic solutions could be relevant for understanding the reactivity of the nitro group in 5-benzyloxy-2-nitroaniline.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-benzyloxy-2-nitroaniline. However, the synthesis of N,N-diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline involves multiple steps including oxidation, etherification, reduction, alkylation, and oxidation . These reactions highlight the reactivity of nitroaniline derivatives and suggest that 5-benzyloxy-2-nitroaniline could undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxy-2-nitroaniline are not directly reported in the papers. Nonetheless, the synthesis and characterization of 5-nitro benzoxazole derivatives provide some context . These compounds were characterized using various analytical techniques, which could be applicable to 5-benzyloxy-2-nitroaniline for determining its physical and chemical properties. Additionally, the synthesis of a hypervalent-iodine-based electrophilic trifluoromethylating reagent with a nitro group indicates that nitro groups can influence the reactivity and stability of a compound . This could be relevant when considering the stability and reactivity of 5-benzyloxy-2-nitroaniline.

Scientific Research Applications

Synthesis of Complex Organic Molecules

  • Development of Metal Passivators and Light-Sensitive Materials: The synthesis of complex molecules such as 5,5′-Methylene-bis(benzotriazole), used in metal passivators and light-sensitive materials, showcases the importance of nitroaniline derivatives in creating useful intermediates for industrial applications. The research emphasizes environmentally benign and efficient synthesis methods, highlighting the relevance of green chemistry principles in the development of such compounds (Gu, Yu, Zhang, & Xu, 2009).

Drug Degradation and Stability Studies

  • Stability and Degradation Pathways of Pharmaceuticals: Studies on nitisinone, a pharmaceutical compound, reveal the importance of understanding the stability and degradation pathways of drug molecules. Research focusing on the degradation products of nitisinone under various conditions provides insights into the stability of nitroaniline derivatives and related compounds, which is crucial for their medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Photoprotective Applications

  • Photosensitive Protecting Groups: The use of photosensitive protecting groups in synthetic chemistry, where nitrobenzyl and related groups play a significant role, demonstrates the utility of nitroaniline derivatives in facilitating controlled reactions. These groups are crucial for the temporal and spatial regulation of chemical reactions, offering potential for advancements in material science and drug development (Amit, Zehavi, & Patchornik, 1974).

Analytical Chemistry and Biomarker Studies

  • Determining Antioxidant Activity: The development of analytical methods to determine the antioxidant activity of compounds includes the study of nitroaniline derivatives. These methods are essential for assessing the potential health benefits of new compounds, including those related to 5-Benzyloxy-2-nitroaniline, in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety data sheet for 2-nitroaniline, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored . The development of novel catalysts used for the reduction of 2-nitroaniline is a recent research progress .

properties

IUPAC Name

2-nitro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSSIOAVAMIQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-2-nitroaniline

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